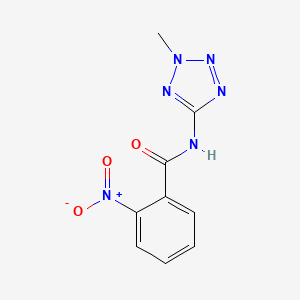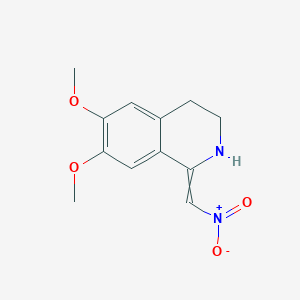
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a nitromethylidene group at the 1 position of the tetrahydroisoquinoline ring
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common synthetic route starts with the nitration of 6,7-dimethoxy-1-methylisoquinoline at the C-8 position, followed by oxidation to form the nitro aldehyde. This intermediate is then condensed with nitromethane using alumina as a base to yield the corresponding alcohol. Dehydration of this alcohol produces the nitroethene, which can be further treated with iron-acetic acid to obtain the final product .
Análisis De Reacciones Químicas
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro aldehydes and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitromethylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-methylisoquinoline: This compound lacks the nitromethylidene group, making it less reactive in certain chemical reactions.
6,7-Dimethoxy-1-tetralone: This compound has a different ring structure and lacks the nitromethylidene group, resulting in different chemical properties and applications .
Propiedades
Número CAS |
653579-96-5 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-(nitromethylidene)-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C12H14N2O4/c1-17-11-5-8-3-4-13-10(7-14(15)16)9(8)6-12(11)18-2/h5-7,13H,3-4H2,1-2H3 |
Clave InChI |
QNZJCEVEFSGBJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCNC2=C[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
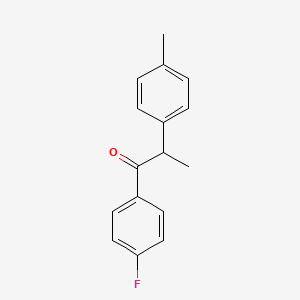

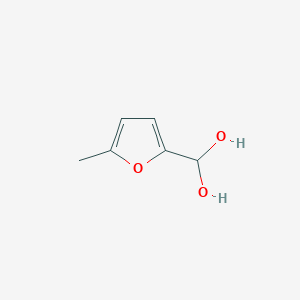
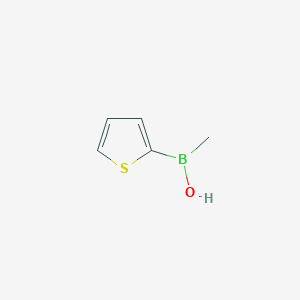
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
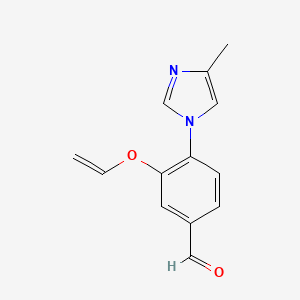
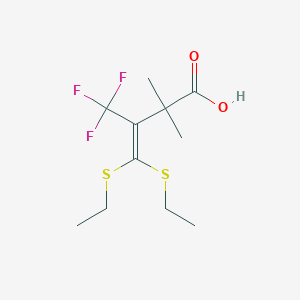
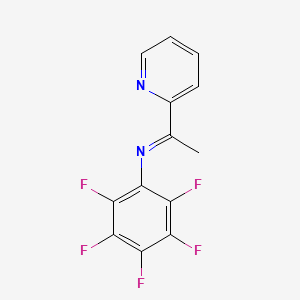
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
